

Quantitative Analysis of Aflatoxin B1 in Food Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025



Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive set of protocols for the quantitative analysis of Aflatoxin B1 (AFB1) in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Aflatoxin B1 is a potent mycotoxin produced by Aspergillus species and is a significant contaminant in various agricultural commodities, posing a serious health risk to humans and animals.[1][2] Accurate and sensitive quantification of AFB1 is crucial for food safety and regulatory compliance.

Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[3][4] This method allows for the precise quantification of Aflatoxin B1 at levels relevant to regulatory limits worldwide. This application note outlines a validated method for the determination of AFB1, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols Sample Preparation

Methodological & Application





The choice of sample preparation protocol is critical for accurate quantification and depends on the food matrix. The following are two common and effective extraction methods.

2.1.1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Based Extraction

This method is suitable for a wide range of food matrices, including grains and cereals.[4]

- Homogenization: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Hydration: Add 10 mL of water and vortex for 30 seconds. Let the sample hydrate for at least 15 minutes.
- Extraction: Add 10 mL of acetonitrile containing 1% formic acid.
- Salting-Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shaking: Immediately cap the tube and shake vigorously for 1 minute.
- Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
- Cleanup (dSPE): Transfer an aliquot of the acetonitrile (upper) layer to a dispersive SPE (dSPE) tube containing primary secondary amine (PSA) and C18 sorbents.
- Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at ≥3000 x g for 5 minutes.
- Final Extract: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase.
- 2.1.2. Immunoaffinity Column (IAC) Cleanup

IACs provide high specificity and are excellent for complex matrices.[5][6]

 Extraction: Extract the sample using a suitable solvent mixture, such as methanol/water (80:20, v/v).[6]



- Filtration and Dilution: Filter the extract and dilute it with phosphate-buffered saline (PBS) to ensure antibody compatibility.
- Column Loading: Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate.
- Washing: Wash the column with water or PBS to remove matrix interferences.
- Elution: Elute the bound Aflatoxin B1 with methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow



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Caption: A streamlined overview of the key stages in Aflatoxin B1 quantification.

LC-MS/MS Analysis

2.2.1. Liquid Chromatography (LC) Conditions

The following conditions have been shown to provide good chromatographic separation of Aflatoxin B1.



Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7]
Mobile Phase A	10 mM Ammonium Acetate in Water[7]
Mobile Phase B	Methanol[7]
Gradient	Isocratic or a shallow gradient depending on the complexity of the matrix
Flow Rate	0.2 - 0.4 mL/min[7]
Column Temperature	40 °C[7]
Injection Volume	5 μL[7]

2.2.2. Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[7]
Drying Gas Temperature	350 °C[7]
Drying Gas Flow	10 L/min[7]
Nebulizer Pressure	50 psig[7]
Capillary Voltage	4000 V[7]

Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the method.



Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Aflatoxin B1	313.2	285.1[8]	241.1[8]	24 / 32[8]

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. Below is an example of how to structure a results table.

Table 1: Quantitative Results for Aflatoxin B1 in Spiked Maize Samples

Sample ID	Spiking Level (µg/kg)	Measured Concentration (µg/kg)	Recovery (%)	RSD (%) (n=3)
Maize_Blank	0	< LOQ	-	-
Maize_Spike_1	1.0	0.92	92.0	4.5
Maize_Spike_2	5.0	4.75	95.0	3.2
Maize_Spike_3	10.0	9.81	98.1	2.8

LOQ: Limit of Quantification

Visualization of the Analytical Process

LC-MS/MS System Configuration



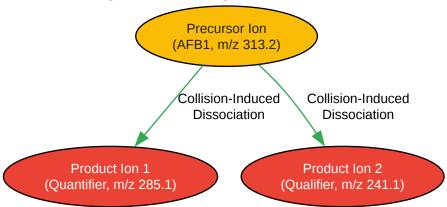
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Caption: A block diagram illustrating the components of the LC-MS/MS system.

MRM Logic for Aflatoxin B1

Figure 3: MRM Logic for Aflatoxin B1



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